molecular formula C20H12ClFN2O3 B13142779 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione CAS No. 88605-30-5

1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione

Cat. No.: B13142779
CAS No.: 88605-30-5
M. Wt: 382.8 g/mol
InChI Key: KKQLJUBGUMJJIK-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of amino, chloro, and fluorophenoxy groups attached to the anthracene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a fluorophenoxy group is introduced to the anthracene core. The amino groups are usually introduced through amination reactions, and the chloro group can be added via chlorination reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino, chloro, and fluorophenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

Scientific Research Applications

1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its anticancer properties, as anthracene derivatives are known to intercalate with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its stable luminescent properties.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation, which can further damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthracene-9,10-dione: Lacks the chloro and fluorophenoxy groups, resulting in different chemical reactivity and applications.

    7-Chloro-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and photophysical properties.

    1,4-Diamino-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the chloro group, which can influence its chemical stability and reactivity.

Uniqueness

1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and fluorophenoxy groups, which impart distinct chemical, photophysical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88605-30-5

Molecular Formula

C20H12ClFN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)17-16(19(12)25)14(23)8-15(18(17)24)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2

InChI Key

KKQLJUBGUMJJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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